Quadruplex Topology Control: 8-Me-dA vs. Unmodified dA
Incorporation of 8-methyl-2′-deoxyadenosine into the G-quadruplex-forming oligonucleotide d(A(8Me)GGGT) results in the formation of a distinct tetramolecular parallel quadruplex structure with an all-anti glycosidic conformation, whereas the unmodified d(AGGGT) sequence adopts a unimolecular antiparallel fold. The presence of the 8-methyl group forces the adenine residue into a high-syn orientation, fundamentally altering the strand orientation and loop topology compared to the unmodified sequence [1]. This is in marked contrast to N6-methyl-2′-deoxyadenosine, which methylates the Watson-Crick face and is primarily used to investigate epigenetic protein-DNA interactions rather than structural topology [2].
| Evidence Dimension | Quadruplex topology and thermodynamic stability |
|---|---|
| Target Compound Data | d(A(8Me)GGGT) forms a parallel tetramolecular G-quadruplex with all-anti glycosidic bonds; specific Tm and thermodynamic parameters reported in the source. |
| Comparator Or Baseline | Unmodified d(AGGGT) forms an antiparallel unimolecular G-quadruplex (Tm and ΔG values differ). |
| Quantified Difference | Topological switch from antiparallel unimolecular to parallel tetramolecular; quantitative ΔTm and ΔΔG values are available in the primary reference. |
| Conditions | NMR and CD spectroscopy; gel electrophoresis; UV thermal denaturation in 100 mM NaCl, 10 mM sodium phosphate buffer, pH 7.0. |
Why This Matters
Procurement of 8-Me-dA is essential for structural studies where quadruplex topology control is required; neither dA nor N6-Me-dA can replicate this conformational effect.
- [1] Esposito V, Randazzo A, et al. Effects of 8-methyl-2'-deoxyadenosine incorporation into quadruplex forming oligodeoxyribonucleotides. Nucleic Acids Research. 2005; 33(2): 778-786. View Source
- [2] Boulias K, Greer EL. Detection and mapping of N6-methyl-2′-deoxyadenosine (6mA). Nature Reviews Genetics. 2022; 23: 411-428. View Source
